1-(2-Aminobenzoyl)piperidine-4-carboxamide

Medicinal Chemistry Physicochemical Property Prediction SAR Studies

Select 1-(2-Aminobenzoyl)piperidine-4-carboxamide (CAS 953886-87-8) for its uniquely hydrophilic profile (LogP -1.354). The 2-aminobenzoyl group introduces a second H-bond donor, differentiating it from benzoyl/hydroxybenzoyl analogs. This scaffold offers two orthogonal reactive handles—aromatic amine and primary carboxamide—enabling rapid, divergent library synthesis for polar-target medicinal chemistry. Ideal for improving aqueous solubility in lead optimization.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
CAS No. 953886-87-8
Cat. No. B3316399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminobenzoyl)piperidine-4-carboxamide
CAS953886-87-8
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2N
InChIInChI=1S/C13H17N3O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8,14H2,(H2,15,17)
InChIKeyZGYGMDQRBJQHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminobenzoyl)piperidine-4-carboxamide (CAS 953886-87-8): A Versatile Scaffold for Drug Discovery and Chemical Biology


1-(2-Aminobenzoyl)piperidine-4-carboxamide (CAS 953886-87-8) is a small organic molecule characterized by a piperidine ring substituted with a 2-aminobenzoyl group and a primary carboxamide [1]. With a molecular formula of C13H17N3O2 and a molecular weight of 247.3 g/mol, it is classified as a piperidine-4-carboxamide derivative [1]. This compound serves primarily as a versatile small molecule scaffold and building block in medicinal chemistry research, where its structural features—the 2-aminobenzoyl moiety and the terminal carboxamide—offer distinct opportunities for chemical derivatization and the exploration of biological targets . Its predicted physicochemical properties, including a LogP of -1.354, suggest significant hydrophilicity, which can be a key differentiating factor in designing compounds with favorable pharmacokinetic profiles [2].

Why 1-(2-Aminobenzoyl)piperidine-4-carboxamide Cannot Be Arbitrarily Replaced by Other Piperidine-4-carboxamide Derivatives


Generic substitution among piperidine-4-carboxamide derivatives is scientifically unsound due to the profound impact of subtle structural variations on key physicochemical and biological properties. The 2-aminobenzoyl group in 1-(2-aminobenzoyl)piperidine-4-carboxamide fundamentally alters its electronic character, hydrogen-bonding capacity, and lipophilicity compared to closely related analogs such as the 2-hydroxybenzoyl or unsubstituted benzoyl derivatives. The presence of the primary amine introduces an additional hydrogen bond donor and acceptor, increases the topological polar surface area (TPSA), and, critically, results in a drastically different LogP value (1.6623 for the benzoyl analog vs. -1.354 for the target compound) [1]. This shift from a moderately lipophilic to a distinctly hydrophilic compound can dictate membrane permeability, solubility, and off-target binding profiles, making simple replacement without rigorous comparative characterization a high-risk strategy in both chemical probe development and structure-activity relationship (SAR) studies.

Quantitative Differentiation of 1-(2-Aminobenzoyl)piperidine-4-carboxamide: Evidence-Based Comparison with Closest Analogs


Hydrophilicity and Predicted LogP: A 3-Log Unit Difference from the Parent Benzoyl Analog

The target compound, 1-(2-aminobenzoyl)piperidine-4-carboxamide, has a reported predicted LogP value of -1.354 [1]. In stark contrast, the closest unsubstituted analog, 1-benzoylpiperidine-4-carboxamide (CAS 375355-32-1), has a reported LogP of 1.6623 [2]. This represents a quantifiable difference of approximately 3.0 log units, indicating the target compound is significantly more hydrophilic. The addition of the 2-amino group on the benzoyl ring is the primary driver of this shift, increasing the compound's polarity and hydrogen-bonding capacity. This is a critical differentiator, as LogP is a key determinant of aqueous solubility and passive membrane permeability, directly impacting a compound's suitability for biological assays and its potential for further development.

Medicinal Chemistry Physicochemical Property Prediction SAR Studies

Hydrogen Bond Donor/Acceptor Capacity: A 50% Increase in Donors vs. Hydroxy Analog

The presence of the primary amine on the 2-aminobenzoyl group of 1-(2-aminobenzoyl)piperidine-4-carboxamide provides two hydrogen bond donors (one from the NH2 group and one from the carboxamide NH2), compared to only one donor in the closely related 1-(2-hydroxybenzoyl)piperidine-4-carboxamide analog (which has the phenolic OH as its sole donor) . This 100% increase in the number of H-bond donors (from 1 to 2) is a quantifiable structural feature that directly influences molecular recognition. The additional H-bond donor can form specific interactions with biological targets, such as kinases or GPCRs, that are not possible with the hydroxy analog, potentially leading to distinct selectivity profiles or improved binding affinity in SAR campaigns.

Medicinal Chemistry Chemical Biology Molecular Recognition

Purity and Quality Control Specifications: 95% Minimum Purity with Vendor Consistency

Procurement decisions are heavily influenced by reliable and consistent product specifications. Multiple authoritative vendors, including American Elements [1], AKSci , and Enamine [2], consistently list 1-(2-aminobenzoyl)piperidine-4-carboxamide with a minimum purity specification of 95%. This is a quantifiable benchmark for a research-grade building block. In contrast, while many analogs may be available at similar nominal purities, the consistency and number of suppliers providing the same high specification for the target compound offer a higher degree of confidence for reproducible research. For instance, the unsubstituted 1-benzoylpiperidine-4-carboxamide is listed by some vendors at 95% purity , but the target compound's availability from multiple established sources with this defined specification provides greater procurement assurance.

Chemical Procurement Quality Assurance Research Reproducibility

Recommended Research and Industrial Applications for 1-(2-Aminobenzoyl)piperidine-4-carboxamide


Lead Optimization for Kinase or GPCR Targets Requiring a Hydrophilic, Amine-Containing Core

Based on the demonstrated 3-log unit increase in hydrophilicity compared to the benzoyl analog [1], this compound is ideally suited as a core scaffold in medicinal chemistry campaigns targeting proteins with a preference for polar, amine-containing pharmacophores. Its low LogP (-1.354) and additional hydrogen bond donor make it a strategic choice for improving the aqueous solubility and reducing the lipophilicity of a lead series, a common goal in optimizing drug-like properties [2].

Chemical Biology Probe Development for Studying Amine-Specific Binding Interactions

The unique presence of two hydrogen bond donors on the 2-aminobenzoyl group (compared to one in the hydroxy analog ) makes this compound a valuable chemical probe for dissecting the role of specific amine-mediated hydrogen bonds in protein-ligand interactions. This is particularly relevant for studying enzymes or receptors where a conserved aspartate, glutamate, or backbone carbonyl engages with a ligand's primary amine.

Synthesis of Diverse Compound Libraries via Amide Coupling and N-Functionalization

As a versatile small molecule scaffold , the compound's terminal primary carboxamide and aromatic amine provide two orthogonal reactive handles. This allows for the rapid generation of focused compound libraries for SAR exploration. For example, the carboxamide can be used for amide coupling reactions, while the aromatic amine can undergo reductive amination, sulfonylation, or other N-functionalization reactions, enabling the exploration of diverse chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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